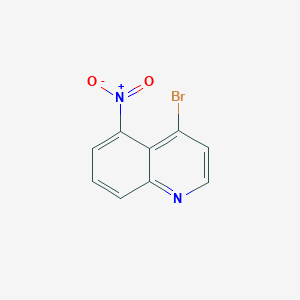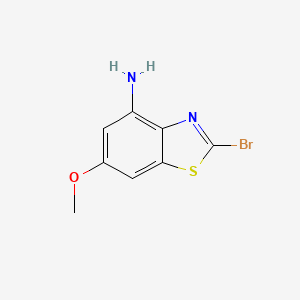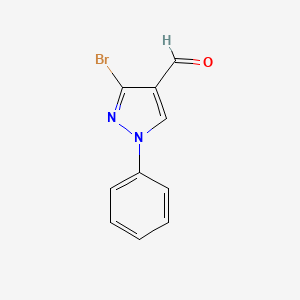![molecular formula C7H7NO2 B11760292 3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)
3-[(E)-(hydroxyimino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-[(E)-(hidroxiimino)metil]fenol es un compuesto orgánico caracterizado por la presencia de un grupo hidroxilo unido a un anillo de benceno, junto con un grupo funcional oxima.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(E)-(hidroxiimino)metil]fenol se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 3-hidroxibenzaldehído con clorhidrato de hidroxilamina en presencia de una base como acetato de sodio. La reacción generalmente procede en condiciones suaves, lo que resulta en la formación del derivado de oxima deseado.
Métodos de producción industrial
La producción industrial de 3-[(E)-(hidroxiimino)metil]fenol puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-[(E)-(hidroxiimino)metil]fenol sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas, que son intermediarios importantes en la síntesis orgánica.
Reducción: La reducción del grupo oxima puede producir la amina correspondiente.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en las posiciones orto y para en relación con el grupo hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden usar agentes reductores como borohidruro de sodio (NaBH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Reactivos como bromo (Br2) o ácido nítrico (HNO3) pueden facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas
Reducción: Aminas
Sustitución: Derivados halogenados o nitrados de fenol
Aplicaciones Científicas De Investigación
El 3-[(E)-(hidroxiimino)metil]fenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o ligando en ensayos bioquímicos.
Medicina: Se explora por sus propiedades antimicrobianas y antioxidantes.
Industria: Se utiliza en la producción de polímeros, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 3-[(E)-(hidroxiimino)metil]fenol implica su interacción con varios objetivos moleculares. El grupo oxima puede formar enlaces de hidrógeno con sitios activos de enzimas, inhibiendo potencialmente su actividad. Además, el grupo hidroxilo fenólico puede participar en reacciones redox, contribuyendo a las propiedades antioxidantes del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Fenol: El compuesto principal, conocido por sus propiedades antisépticas.
Salicilaldehído: Contiene un grupo aldehído en lugar de un grupo oxima.
Hidroquinona: Un derivado de dihidroxibenceno con fuertes propiedades reductoras.
Unicidad
El 3-[(E)-(hidroxiimino)metil]fenol es único debido a la presencia de un grupo hidroxilo y un grupo oxima, que confieren una reactividad química distinta y una posible actividad biológica. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5- |
Clave InChI |
IIEZCGOWIADGFY-YVMONPNESA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=N\O |
SMILES canónico |
C1=CC(=CC(=C1)O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxirane, [(heptyloxy)methyl]-](/img/structure/B11760218.png)
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
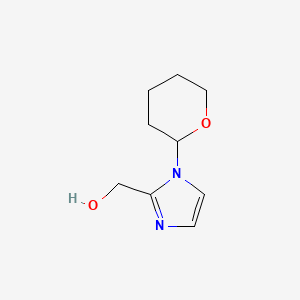
![2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine](/img/structure/B11760249.png)
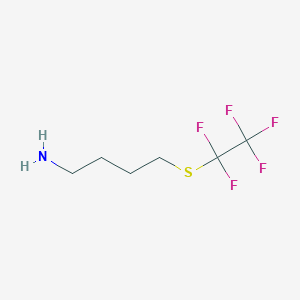
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
![3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11760267.png)
